Home > Products > Screening Compounds P90759 > 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide - 872868-43-4

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Catalog Number: EVT-2956470
CAS Number: 872868-43-4
Molecular Formula: C17H15N3O4
Molecular Weight: 325.324
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-Fluoro-N-(4-methoxypenethyl)-N-(1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl)benzamide []

  • Compound Description: This compound serves as a potent and specific suppressor of the S1 pocket of GCP II. Due to its selective inhibition, it holds promise as a potential therapeutic agent for the prevention and treatment of Alzheimer's disease. []

2. 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide []

  • Compound Description: This compound has been investigated as a potential antiviral drug candidate for COVID-19 treatment. Molecular docking studies suggest that it exhibits strong binding affinity to several COVID-19 proteins, including 4OW0, 6lu7, 1O86, and 2GTB. These findings highlight its potential to inhibit viral replication. []

3. 4-({[4-Amino-5-(4-chloroanilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-(4-methoxyphenyl)-1,2,3-oxadiazol-3-ium-5-olate []

  • Compound Description: This sydnone compound features distinct oxadiazole, triazole, chloro-substituted, and methoxy-substituted phenyl rings within its structure. The specific arrangement and conformation of these rings are influenced by various dihedral angles between them. []

4. 3,4-Bis(4-nitramino-1,2,5-oxadiazol-3-yl)-1,2,5-furoxan []

  • Compound Description: This high-energy compound, also known as BNAFF, forms various energetic salts due to the presence of the nitroamino-furoxan moiety. These salts, especially those with potassium, guanidinium, and aminoguanidinium, have been studied for their explosive properties. []

5. 3,6-bis(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,4,2,5-dioxadiazine []

  • Compound Description: Known as H2BNOD, this compound is a high-energy ligand with multiple coordination sites, high oxygen content, and impressive detonation performance. It has been used to create new high-energy coordination polymers (CPs), which are materials with potential applications in explosives. []

6. N-benzyl-2-(6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N-(6-(7-nitrobenzo[c][1,2,5]oxadiazol-4-ylamino)hexyl)acetamide []

  • Compound Description: This compound acts as a fluorescent probe to visualize the peripheral benzodiazepine receptor (PBR), which is overexpressed in conditions like glioma, breast cancer, Alzheimer's disease, and activated microglia. Its ability to effectively stain live Ra2 microglial cells makes it a valuable tool in studying PBR and its related diseases. []

7. 4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B) []

  • Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor with potent pulmonary vasodilator effects. Studies have shown it effectively reduces pulmonary arterial pressure, especially in cases of induced pulmonary hypertension. These findings suggest its potential therapeutic benefit for pulmonary hypertensive disorders. []

8. 2-tert-Butyl-1-(4-nitroamino-1,2,5-oxadiazol-3-yl)diazene 1-oxide []

  • Compound Description: This compound features a nitroamine (-NHNO2) substituent and a diazene oxide (C-N=N(→O)) unit attached to the 1,2,5-oxadiazole ring. The nitroamine group acts as a hydrogen-bond donor to the diazene oxide unit, influencing the molecule's overall conformation. []

9. N-(1,2,5-oxadiazol-3-yl)carboxamide Derivatives []

  • Compound Description: This group of substituted 1,2,5-oxadiazole compounds, designed as potential herbicides, feature diverse bicyclic or tricyclic structures attached to the oxadiazole ring. These modifications aim to optimize their herbicidal activity and selectivity against undesirable vegetation. []

10. 4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe) [, ]

  • Compound Description: DS2OMe has been investigated as a potential PET radioligand for visualizing δ-containing GABAA receptors, which are implicated in various brain diseases. Its selectivity for these receptors and ability to penetrate the blood-brain barrier make it a promising candidate for studying these receptors in vivo. [, ]

11. N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide []

  • Compound Description: This compound exhibits potent in vitro activity against the chloroquine-sensitive strain NF54 of Plasmodium falciparum (PfNF54) with an IC50 of 0.034 µM, making it a promising candidate for antimalarial drug development. Its high selectivity index of 1526 further supports its potential for therapeutic application. []

12. (E)-2-(5,5-dimethyl-3-(4-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)oxy)styryl)cyclohex-2-en-1-ylidene)malononitrile []

  • Compound Description: This compound incorporates a nitrobenzo[c][1,2,5]oxadiazol unit linked via an oxystyryl bridge to a cyclohexenyl moiety. The molecule's structure is characterized by specific bond lengths and angles, providing insights into its conformational preferences. []

13. (±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767) [, ]

  • Compound Description: MK-0767 is a thiazolidinedione-containing peroxisome proliferator-activated receptor α/γ agonist. It undergoes extensive metabolism, primarily in the liver, involving CYP enzymes, methyltransferases, and flavin monooxygenases. [, ]

14. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Derivatives []

  • Compound Description: This series of compounds, containing both 1,3,4-oxadiazole and thiazole rings, was synthesized and evaluated for their antibacterial potential. These compounds exhibited significant antibacterial activities against various bacterial strains. []

15. 3,4,5-trimethoxy-N-(4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)benzamide []

  • Compound Description: This compound incorporates a benzamide group attached to a substituted pyridine ring, which itself is linked to a methoxyphenyl moiety. The molecule's structure, characterized by specific bond lengths and angles, provides insights into its conformational preferences. []

**16. Benzamide 4-(4-(4-(((3r,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl) ** []

  • Compound Description: This compound displays potent antifungal properties and has been explored as a potential therapeutic agent for treating fungal infections. Its structure includes a benzamide core, a piperazine ring, a triazole ring, and a tetrahydrofuran ring. []

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol (MMPP) []

  • Compound Description: MMPP, a selective STAT3 inhibitor, displays neuroprotective effects against MPTP-induced dopaminergic neurodegeneration, potentially through its anti-inflammatory properties and inhibition of MAO-B. []

17. 8-[(E)-4-Methoxybenzylidene]-4-(4-methoxyphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5,6,7,8-tetrahydro-4H-chromen-2-ylamine []

  • Compound Description: This compound incorporates a 1,2,4-oxadiazole ring attached to a tetrahydro-4H-chromene system, which is further substituted with methoxyphenyl and methoxybenzylidene groups. The molecule's conformation is influenced by an intramolecular N—H…N hydrogen bond. []

18. 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide []

  • Compound Description: These two 1,3,4-oxadiazole derivatives differ in the substituents attached to their core structure. The first compound has a methoxyphenyl ring and a benzonitrile group, while the second has a chlorophenyl ring and an acetamide group. []

19. (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide []

  • Compound Description: This compound is the active enantiomer of iodozacopride, a 5-HT3 receptor antagonist. Its affinity for the 5-HT3 receptor has been re-evaluated, and the (S)-enantiomer demonstrates significant binding affinity. []

20. (R)-N-[5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib) []

  • Compound Description: PHA739358 is a potent inhibitor of Aurora kinases, specifically Aurora A and Aurora B, which play crucial roles in cell division. Its antitumor activity stems from its ability to disrupt mitosis, leading to cell cycle arrest and apoptosis. []

21. 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol []

  • Compound Description: These compounds, incorporating a 1,3,4-oxadiazole ring linked to a substituted pyridine ring and a 2-chloro-N-(aryl substituted) acetamide moiety, exhibit promising anticancer properties. []

(Z)-N′-(3-Ethyl-4-oxothiazolidin-2-ylidene)-2-[6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetohydrazide []

  • Compound Description: This compound contains both imidazo[2,1-b]thiazole and thiazolidine rings within its structure, along with a methoxyphenyl group. The molecule exhibits specific dihedral angles between its ring systems, providing insights into its three-dimensional conformation. []

22. (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H-yl]ethylidene)benzenamine Derivatives []

  • Compound Description: This series of compounds incorporates a 1,3,4-oxadiazole ring connected to a substituted benzene ring and a pyridine ring, with a key dimethylamino group. These compounds demonstrate promising antifungal activity. []

23. (S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline (YM-53389) []

  • Compound Description: YM-53389 is a potent and selective agonist for the 5-HT4 receptor, a subtype of the serotonin receptor. It demonstrates high affinity for the human 5-HT4 receptor and potent agonistic activity in longitudinal muscle myenteric plexus preparations. []

24. 3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide []

  • Compound Description: This compound incorporates a benzamide group attached to a thiazole ring, which itself is linked to two distinct methoxyphenyl moieties. The spatial arrangement of these aromatic rings influences the compound's overall conformation. []

25. cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) [, ]

  • Compound Description: YM-09151-2 exhibits potent neuroleptic activity, showing significant potential as a treatment for psychosis. Its efficacy has been demonstrated in various animal models, where it effectively suppresses apomorphine-induced stereotyped behavior. [, ]

26. 3-Aryl-1-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-ylmethyl)urea Derivatives []

  • Compound Description: These derivatives, characterized by a triazolo[4,3-a]azepine ring system linked to a urea moiety and a methoxyphenyl group, exhibit promising anxiolytic activity. Their pharmacological profile suggests a potential mechanism of action distinct from traditional GABAergic anxiolytics. []

27. 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

  • Compound Description: ZD3523 acts as a potent and orally active leukotriene receptor antagonist. Its high affinity for the LTD4 receptor and efficacy in inhibiting LTD4-induced bronchoconstriction position it as a potential therapeutic for asthma and other inflammatory diseases. []

28. 4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxyphenyl]methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone Derivatives []

  • Compound Description: These compounds, derived from a complex tri(1,3,4-oxadiazole) core, are characterized by various substitutions at the sulfur atom of the oxadiazole rings. The specific substituents influence the compounds' properties and potential biological activities. []

29. trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines []

  • Compound Description: This group of compounds, featuring a piperazine ring linked to a methoxyphenylcyclohexyl moiety, demonstrates potent and selective binding affinity for the 5-HT1A receptor. Their conformational rigidity, compared to their flexible counterparts, contributes to their enhanced affinity. []

30. 2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-[11C]methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (N-[11C]7) []

  • Compound Description: N-[11C]7 is a carbon-11 labeled radiotracer developed for PET imaging of the PI3K/mTOR pathway in cancer. Its design is based on the potent dual PI3K/mTOR inhibitor, 7. []

31. Methyl 2-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate []

  • Compound Description: This compound incorporates a 1,2,4-oxadiazole ring linked to a nitrophenyl group and a methoxyphenylacetate moiety. The molecule's conformation is influenced by intramolecular C—H⋯N hydrogen bonds and intermolecular C—H⋯O and C—H⋯π interactions. []

32. N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)benzamide Derivatives []

  • Compound Description: This series of compounds, characterized by a thiazolidine ring attached to a benzamide moiety and a chlorophenyl group, are explored for their antimicrobial potential. Substitutions on the phenyl ring of the benzamide moiety influence their activity against various bacterial and fungal strains. []

33. N-(9,11-Dimethoxy-4-oxo-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-3-yl)benzamide []

  • Compound Description: This schulzeine derivative incorporates a benzamide group linked to a hexahydro-1H-pyrido[2,1-a]isoquinoline system, which is further substituted with two methoxy groups. The molecule's conformation is characterized by specific ring conformations and intermolecular hydrogen bonding patterns. []

34. 6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one-methanol []

  • Compound Description: This compound consists of a 1,3,4-oxadiazole ring connected to a 4H-chromen-4-one system, which is substituted with a methoxy group and a methanol group. The molecule also contains a methoxyphenyl group attached to the oxadiazole ring. []
Overview

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that belongs to the class of oxadiazole derivatives. This compound features a methoxy group and an oxadiazole ring, which are known for their diverse biological activities. Oxadiazoles, in general, have been explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets.

Source

This compound can be synthesized through specific chemical reactions involving starting materials like 2-methoxybenzoic acid and 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine. The synthesis typically requires coupling agents and catalysts under controlled conditions to yield the final product.

Classification

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is classified as an organic compound, specifically a substituted benzamide with an oxadiazole moiety. It is also categorized under heterocyclic compounds due to the presence of the oxadiazole ring.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:

  1. Preparation of Reactants: The starting materials include 2-methoxybenzoic acid and 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine.
  2. Reaction Conditions: The reaction is conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). Anhydrous conditions are maintained to prevent hydrolysis.
  3. Stirring and Purification: The reaction mixture is stirred at room temperature for several hours. Following completion, purification is achieved through recrystallization or column chromatography.

This method allows for efficient synthesis with moderate yields and can be adapted to incorporate various substituents on the oxadiazole ring.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can be represented as follows:

  • Molecular Formula: C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight: Approximately 302.34 g/mol
  • Structural Features:
    • Two methoxy groups attached to aromatic rings.
    • A benzamide structure linked to a substituted oxadiazole ring.

The presence of these functional groups contributes to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo several chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
    • Reagents: Potassium permanganate or chromium trioxide in acidic conditions.
    • Product: 2-hydroxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide.
  2. Reduction: The oxadiazole ring may be reduced to yield corresponding amines.
    • Reagents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
    • Product: 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzylamine.
  3. Substitution Reactions: Electrophilic substitution on the aromatic rings can occur.
    • Reagents: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
    • Products: Various substituted derivatives depending on the electrophile used.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action for 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. The structural features of the oxadiazole ring and aromatic groups are crucial for determining binding affinity and specificity.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide include:

  • Appearance: Typically crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Can participate in oxidation-reduction reactions and electrophilic substitutions as previously discussed.

These properties influence its handling and application in research settings.

Applications

Scientific Uses

The applications of 2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide are diverse:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules and ligands in coordination chemistry.
  2. Biology: Investigated for potential roles as enzyme inhibitors or receptor modulators; may exhibit anti-inflammatory or anticancer activities.
  3. Medicine: Explored for therapeutic effects against various diseases due to its bioactive properties.
  4. Industry: Utilized in developing new materials with specific properties for applications such as polymers and coatings .

This compound's multifaceted nature makes it a valuable subject for ongoing research in both academic and industrial contexts.

Properties

CAS Number

872868-43-4

Product Name

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

IUPAC Name

2-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Molecular Formula

C17H15N3O4

Molecular Weight

325.324

InChI

InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)15-16(20-24-19-15)18-17(21)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)

InChI Key

YWFHJBPEBJAJRK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.